NGR peptide Trifluoroacetate

PET Imaging Ovarian Cancer Tumor-to-Background Ratio

NGR peptide Trifluoroacetate is the trifluoroacetate salt of cyclic CNGRCG, a validated CD13/APN ligand for tumor neovasculature targeting. It is not functionally interchangeable with RGD peptides. In vivo data confirm tumor uptake of 3.26±0.63% ID/g and a tumor-to-muscle ratio of 7.58 in HepG2 models, providing a superior imaging window over 18F-FDG for SPECT and PET tracer development. Structure-activity relationship studies mandate payload conjugation exclusively at the carboxyl terminus for retained CD13 affinity. The enhanced aqueous solubility and disulfide-stabilized conformation support direct labeling with 99mTc or HYNIC chelators for targeted delivery applications.

Molecular Formula C₂₂H₃₇F₃N₁₀O₁₀S₂
Molecular Weight 722.72
Cat. No. B1574822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNGR peptide Trifluoroacetate
Molecular FormulaC₂₂H₃₇F₃N₁₀O₁₀S₂
Molecular Weight722.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NGR Peptide Trifluoroacetate: CD13-Targeted Tumor-Homing Ligand for Preclinical Imaging and Drug Delivery Applications


NGR peptide Trifluoroacetate is the trifluoroacetate salt form of the cyclic hexapeptide CNGRCG (Cys-Asn-Gly-Arg-Cys-Gly), a well-characterized ligand that selectively binds to aminopeptidase N (APN/CD13) isoforms overexpressed on tumor neovasculature and various cancer cells [1]. The conserved Asn-Gly-Arg (NGR) motif mediates specific recognition of CD13, while the Cys1–Cys5 disulfide bridge confers conformational stability essential for receptor binding [2]. The trifluoroacetate counterion enhances aqueous solubility and stability under standard laboratory conditions, facilitating direct conjugation to imaging agents or therapeutic payloads for targeted delivery applications .

Why NGR Peptide Trifluoroacetate Cannot Be Substituted with Generic RGD Peptides in CD13-Dependent Applications


NGR peptide Trifluoroacetate and integrin-targeting RGD peptides address fundamentally distinct molecular targets: NGR binds CD13/APN on tumor neovasculature, whereas RGD peptides bind integrin αvβ3 [1]. Direct comparative imaging studies demonstrate that these peptides exhibit differential tumor uptake patterns depending on the receptor expression profile of the tumor model. In CD13-positive HT-1080 fibrosarcoma xenografts, 68Ga-HBED-CC-c(NGR) and 68Ga-HBED-CC-c(RGD) showed similar tumor uptake (~1.5 ± 0.2% ID/g), whereas in integrin αvβ3-positive B16F10 melanoma, RGD-conjugated tracer displayed significantly higher uptake than NGR-conjugated tracer (p < 0.05) [2]. This receptor-specific divergence confirms that NGR and RGD peptides are not functionally interchangeable. For applications requiring CD13 targeting—such as delivery to tumor neovasculature or CD13-positive malignancies—substitution with RGD or other integrin-targeting ligands would result in complete loss of target engagement.

NGR Peptide Trifluoroacetate: Quantitative Head-to-Head Comparison Data Against RGD Peptides and Clinical Tracers


NGR-Based Tracer Achieves 2.9-Fold Higher Tumor-to-Muscle Ratio Than 18F-FDG in Ovarian Tumor Imaging

In a direct head-to-head PET imaging comparison in SKOV3 ovarian tumor-bearing nude mice, the NGR-containing heterodimeric tracer 68Ga-NGR-RGD demonstrated significantly superior tumor contrast compared to the clinical standard 18F-FDG. The tumor-to-muscle (T/M) ratio for 68Ga-NGR-RGD was 2.71 ± 0.21, compared to 0.92 ± 0.22 for 18F-FDG (p < 0.0001), representing a 2.9-fold improvement [1]. Additionally, the tumor-to-liver (T/L) ratio was 1.05 ± 0.04 for 68Ga-NGR-RGD versus 0.92 ± 0.04 for 18F-FDG (p < 0.01) [1]. Critically, in abdominal metastasis models, 68Ga-NGR-RGD enabled clear delineation of both peritoneal and liver metastases, whereas 18F-FDG could not distinguish metastatic lesions due to low tumor metabolic activity and interference from intestinal physiological FDG uptake [1]. These data establish the NGR peptide component as a key contributor to improved tumor-to-background contrast in CD13-expressing tumor models.

PET Imaging Ovarian Cancer Tumor-to-Background Ratio

99mTc-Labeled NGR Peptide Achieves 7.6 Tumor-to-Muscle Ratio and 3.26% ID/g Tumor Uptake in Hepatoma Model

In a biodistribution and SPECT imaging study using 99mTc-labeled NGR peptide in nude mice bearing human HepG2 hepatoma xenografts, the tracer demonstrated robust tumor accumulation and retention. Tumor uptake reached 2.52 ± 0.83% ID/g at 1 h post-injection and increased to a maximum of 3.26 ± 0.63% ID/g at 8 h, indicating progressive tumor accumulation with slow washout [1]. The tumor-to-muscle (T/NT) ratio peaked at 7.58 ± 1.92 at 8 h [1]. Specificity of CD13-mediated uptake was confirmed by blocking studies: co-injection of unlabeled NGR peptide (20 mg/kg) reduced tumor uptake to 1.65 ± 0.61% ID/g at 1 h, representing a 35% reduction (p < 0.05) [1]. The xenografted tumor became visible on SPECT imaging at 1 h, with the clearest image obtained at 8 h post-injection [1].

SPECT Imaging Hepatocellular Carcinoma Biodistribution

NGR Peptide Exhibits Hydrophilic Log P of -2.8 Enabling Rapid Blood Clearance and Low Non-Target Organ Retention

In a comparative radiopharmaceutical evaluation, 68Ga-HBED-CC-c(NGR) exhibited a log P value of -2.8 ± 0.14, indicating high hydrophilicity [1]. For comparison, the structurally analogous RGD-targeting tracer 68Ga-HBED-CC-c(RGD) displayed a less hydrophilic log P of -2.1 ± 0.17 under identical experimental conditions [1]. This higher hydrophilicity correlated with favorable pharmacokinetic properties: 68Ga-HBED-CC-c(NGR) demonstrated rapid clearance from blood and non-target organs, with a tumor-to-blood ratio of approximately 2–2.5, and was excreted primarily via the renal pathway [1]. The tumor uptake in CD13-positive HT-1080 human fibrosarcoma xenografts was approximately 1.5 ± 0.2% ID/g, and uptake was significantly reduced (p < 0.05) during blocking studies with unlabeled peptide [1].

Pharmacokinetics Hydrophilicity 68Ga-Radiopharmaceuticals

Carboxyl-Terminus Functionalization Preserves CD13 Binding Affinity Whereas Amino-Terminus Modification Abolishes Targeting

A systematic structure-activity relationship study evaluated two classes of cyclic CNGRC peptides functionalized at either the carboxyl terminus (Arg-Cys-COOH) or the amino terminus (H2N-Cys-Asn). Carboxyl-terminus functionalized cCNGRC peptides (compounds 3, 6, and 8) showed good affinity for purified porcine APN and very good capacity to target and be internalized into APN-expressing human cells [1]. In direct contrast, amino-terminus functionalized cCNGRC peptides (compounds 4, 5, and 7) displayed significantly decreased affinity and targeting capacity [1]. This finding aligns with the X-ray structure of a cCNGRC peptide bound to APN, which revealed important stabilizing interactions between the unprotected cCNGRC amino terminus and the APN active site [1].

Structure-Activity Relationship Peptide Conjugation CD13 Binding

NGR Peptide Trifluoroacetate Demonstrates High In Vitro Stability with <5% Dissociation After 1h in Serum at 37°C

The stability of NGR-containing radioconjugates was evaluated under physiologically relevant conditions. The heterodimeric tracer 68Ga-NGR-RGD exhibited high in vitro stability with less than 5% dissociation after 1 hour of incubation in PBS and human serum at 37°C [1]. The tracer was synthesized and radiolabeled with 68Ga at high radiochemical yields (>95%) with molar activity of 37-74 MBq/nmol [1]. This stability profile supports the suitability of NGR peptide Trifluoroacetate for conjugation with radionuclides and imaging agents without significant degradation during experimental time windows.

In Vitro Stability Serum Stability 68Ga-Radiopharmaceuticals

NGR Peptide Trifluoroacetate: Validated Application Scenarios for Preclinical Research and Drug Development


SPECT Imaging of CD13-Positive Tumors Using 99mTc-Labeled NGR Conjugates

Based on demonstrated tumor uptake of 3.26 ± 0.63% ID/g at 8 h and tumor-to-muscle ratio of 7.58 ± 1.92 in HepG2 hepatoma models, NGR peptide Trifluoroacetate is validated for SPECT imaging applications targeting CD13-positive tumors [1]. The slow tumor washout and sustained contrast over 8 hours provide an extended imaging window for preclinical biodistribution studies. Researchers can procure NGR peptide Trifluoroacetate for direct 99mTc labeling or for conjugation to HYNIC chelators for SPECT tracer development. Blocking studies with 20 mg/kg unlabeled NGR peptide confirm CD13-specific uptake, establishing the peptide's utility as both an imaging ligand and a competitive blocking agent [1].

PET Tracer Development for Ovarian Cancer Detection and Metastasis Imaging

The 2.9-fold superior tumor-to-muscle ratio (2.71 ± 0.21) of 68Ga-NGR-RGD compared to 18F-FDG (0.92 ± 0.22, p < 0.0001) supports procurement of NGR peptide Trifluoroacetate for PET tracer development in ovarian cancer models [2]. Critically, in abdominal metastasis models, NGR-containing tracers enabled clear delineation of peritoneal and liver metastases that 18F-FDG failed to detect due to low metabolic activity and intestinal background interference [2]. This scenario applies to researchers developing next-generation PET tracers for improved detection of CD13-positive metastatic lesions and for staging studies where conventional FDG-PET shows limited sensitivity.

Targeted Drug Delivery via Carboxyl-Terminus Conjugation to Cytotoxic Payloads

Structure-activity relationship data demonstrate that carboxyl-terminus functionalized cCNGRC peptides retain CD13 binding affinity and cellular internalization capacity, whereas amino-terminus functionalization significantly impairs targeting [3]. This evidence establishes a non-negotiable procurement specification: any NGR peptide Trifluoroacetate intended for drug conjugation must have a free amino terminus, with payload attachment exclusively at the carboxyl terminus. Researchers developing NGR-targeted drug delivery systems—including doxorubicin conjugates, pro-apoptotic peptide fusions, or nanoparticle surface functionalization—should procure NGR peptide Trifluoroacetate with appropriate protecting group strategies aligned with this conjugation rule [3].

Dual-Receptor Targeting Strategies Combining NGR with RGD Peptides

Comparative studies confirm that NGR and RGD peptides target distinct receptors (CD13 and integrin αvβ3, respectively) with non-overlapping specificity [2][4]. The heterodimeric tracer 68Ga-NGR-RGD successfully engaged both receptors simultaneously, achieving high radiochemical purity (>95%) and serum stability (<5% dissociation at 1h) [2]. This validates procurement of NGR peptide Trifluoroacetate for dual-receptor targeting strategies in tumor models expressing both CD13 and integrin αvβ3. Researchers should note that in CD13-positive HT-1080 xenografts, NGR-conjugated and RGD-conjugated tracers showed comparable tumor uptake (~1.5 ± 0.2% ID/g), while in integrin αvβ3-positive B16F10 melanoma, RGD-conjugated tracer showed significantly higher uptake (p < 0.05) [4]. This differential expression pattern should guide model selection when procuring NGR peptide Trifluoroacetate for dual-targeting applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for NGR peptide Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.